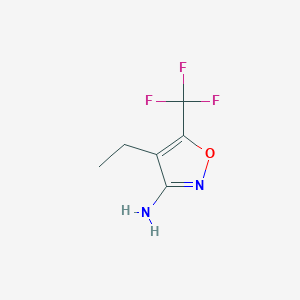

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine

Description

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted with an ethyl group at position 4 and a trifluoromethyl (CF₃) group at position 3. This structure combines lipophilic (ethyl) and electron-withdrawing (CF₃) substituents, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. Its synthesis typically involves multi-step reactions, such as cyclization and functional group modifications, as exemplified in patent literature .

Properties

Molecular Formula |

C6H7F3N2O |

|---|---|

Molecular Weight |

180.13 g/mol |

IUPAC Name |

4-ethyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)12-11-5(3)10/h2H2,1H3,(H2,10,11) |

InChI Key |

ZYXBDWQPTAYNRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(ON=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under controlled conditions. For instance, the use of Cu(I) or Ru(II) catalysts in a (3 + 2) cycloaddition reaction is a well-documented approach . Additionally, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been reported to be efficient for large-scale production . These methods not only reduce reaction times but also minimize the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

5-(Trifluoromethyl)isoxazol-3-amine (CAS: 110234-43-0)

- Structure : Lacks the ethyl group at position 4.

- Properties :

- Applications : Used as a building block in organic synthesis. The absence of ethyl may reduce steric hindrance, enhancing reactivity in certain coupling reactions .

5-Methyl-N-(trifluoromethyl)isoxazol-3-amine (CAS: 2866543-75-9)

- Structure : Methyl group at position 5 instead of CF₃.

- Used in sulfonamide synthesis, suggesting utility in medicinal chemistry .

5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine (CAS: 881841-42-5)

Electronic and Physicochemical Properties

Research Findings and Implications

- Electron-Withdrawing Effects : The CF₃ group enhances electrophilic reactivity, critical for cross-coupling reactions .

- Ethyl vs. Methyl : Ethyl’s larger size improves membrane permeability in bioactive compounds but may complicate synthesis .

- Agrochemical Potential: Structural parallels to triazine herbicides () suggest utility in developing novel pesticides .

Biological Activity

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential anti-cancer properties and other biological activities. This article synthesizes current research findings on the biological activity of this compound, presenting relevant data tables, case studies, and detailed evaluations.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with an ethyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and selectivity in biological interactions, which can significantly affect the compound's pharmacological profile.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of isoxazole derivatives, particularly those containing trifluoromethyl substitutions. The following table summarizes the anti-cancer activity of various isoxazole compounds including 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine:

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine | MCF-7 (Breast Cancer) | TBD | Potential lead compound |

| 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | Best performing compound |

| 3-(Thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 3.09 | High activity observed |

The compound's efficacy was evaluated using the MTT assay, revealing that the trifluoromethyl group significantly enhances anti-cancer activity compared to non-trifluoromethylated analogues .

The mechanism through which 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine exerts its effects may involve modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. For instance, studies indicate that similar compounds can downregulate genes such as BRCA1, BRCA2, and PALB2 in cancer cell lines, suggesting a role in DNA damage response pathways .

Other Biological Activities

In addition to its anti-cancer properties, research has indicated potential anti-inflammatory activities associated with isoxazole derivatives. Some studies have shown that certain isoxazoles exhibit selective inhibition of COX enzymes, which are pivotal in inflammatory processes .

Case Study: Selective COX Inhibition

A study investigated the anti-inflammatory effects of various isoxazole derivatives, reporting that compounds with specific substitutions demonstrated significant selectivity towards COX-2 over COX-1. This selectivity is crucial for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.